Clofarabine triphosphate is the active metabolite of the nucleoside analog clofarabine, a synthetic chemotherapy agent. [, , , , , ] It plays a crucial role in scientific research as a tool for understanding cellular processes related to DNA synthesis and repair, and as a potential target for developing new cancer treatments. [, , , ]
Clofarabine triphosphate is derived from clofarabine, which is classified as a purine nucleoside analog. It is specifically categorized under nucleoside analogs that inhibit DNA synthesis and ribonucleotide reductase. Clofarabine itself is an FDA-approved drug used in oncology, particularly for treating hematologic malignancies such as acute lymphoblastic leukemia . The triphosphate form is crucial for its cytotoxic effects, functioning as an active metabolite within cells.
Clofarabine triphosphate is synthesized intracellularly through a series of phosphorylation steps. After clofarabine enters the cell via nucleoside transporters, it undergoes phosphorylation by deoxycytidine kinase to form clofarabine monophosphate. This monophosphate is subsequently converted to clofarabine diphosphate and finally to clofarabine triphosphate through further phosphorylation by other kinases .
The molecular formula of clofarabine triphosphate is , with a molecular weight of approximately 543.62 g/mol . The structure features:
Clofarabine triphosphate participates in several critical chemical reactions:
The primary mechanism of action for clofarabine triphosphate involves:
Clofarabine triphosphate exhibits several notable physical and chemical properties:
Clofarabine triphosphate has several significant applications in scientific research and clinical practice:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2